![molecular formula C12H9BrN2O2 B12612443 Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate CAS No. 913719-90-1](/img/structure/B12612443.png)
Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is a chemical compound belonging to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate typically involves the bromination of 2,2’-bipyridine followed by esterification. One common method includes:
Bromination: Reacting 2,2’-bipyridine with bromine in the presence of a catalyst such as iron or aluminum bromide.
Esterification: Converting the resulting brominated bipyridine to its methyl ester using methanol and a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production methods often involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, especially when coordinated with metal ions.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Stille coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include azido or thiol-substituted bipyridines.
Oxidation: Oxidized bipyridine derivatives.
Coupling: Extended bipyridine frameworks with various functional groups.
Scientific Research Applications
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal ion interactions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing metal-based therapeutics.
Industry: Utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as:
Metal Ion Coordination: Forms stable complexes with transition metals, affecting their redox properties and catalytic activities.
Electron Transfer: Facilitates electron transfer processes in catalytic cycles and redox reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative.
6-Bromo-2,2’-bipyridine: Lacks the ester group, making it less versatile in certain applications.
Methyl 2,2’-bipyridine-4-carboxylate: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
Methyl 6-bromo[2,2’-bipyridine]-4-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group. This combination allows for diverse reactivity and applications, particularly in forming metal complexes and participating in various chemical reactions.
Properties
CAS No. |
913719-90-1 |
|---|---|
Molecular Formula |
C12H9BrN2O2 |
Molecular Weight |
293.12 g/mol |
IUPAC Name |
methyl 2-bromo-6-pyridin-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)8-6-10(15-11(13)7-8)9-4-2-3-5-14-9/h2-7H,1H3 |
InChI Key |
HQOJQTZRYCXNPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


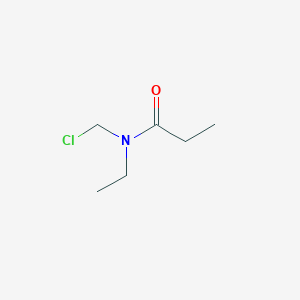

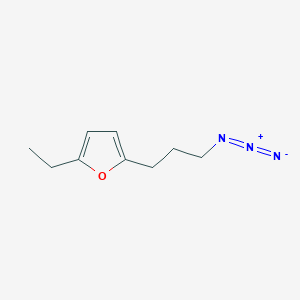
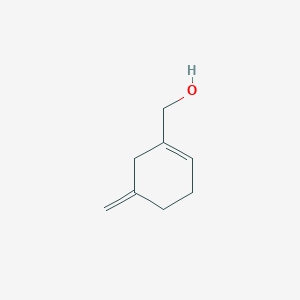
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)

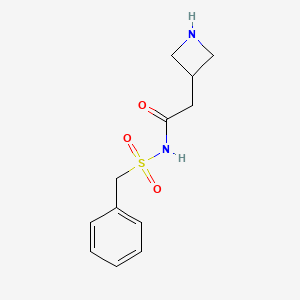
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)

![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
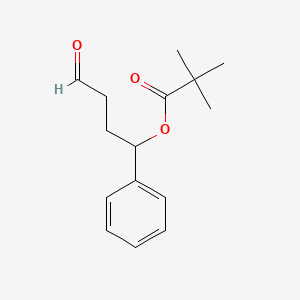
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
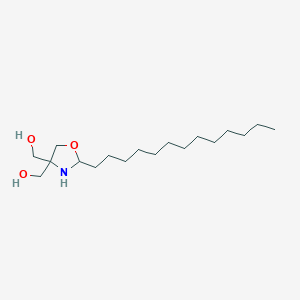
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
